

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-bromo-3-methylbenzoate**

Cat. No.: **B146986**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of **Methyl 2-bromo-3-methylbenzoate**, a versatile building block in organic synthesis with significant applications in the pharmaceutical and material science sectors.

Core Chemical Properties

2-Bromo-3-methylbenzoic Acid Methyl Ester, also known as **Methyl 2-bromo-3-methylbenzoate**, is a substituted aromatic compound. Its structure, featuring a bromine atom and a methyl group on the benzene ring, alongside a methyl ester functional group, imparts unique reactivity that makes it a valuable intermediate in a variety of chemical transformations.

[1]

Property	Value	Source
CAS Number	131001-86-0	[2] [3]
Molecular Formula	C ₉ H ₉ BrO ₂	[2] [3]
Molecular Weight	229.07 g/mol	[2] [3]
IUPAC Name	methyl 2-bromo-3-methylbenzoate	[3]
Canonical SMILES	CC1=C(C(=CC=C1)C(=O)OC)Br	[3]
InChI	InChI=1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3	[3]
InChIKey	QAOFGUXVDAZKBW-UHFFFAOYSA-N	[3]

Spectroscopic Data

Spectroscopic Data

¹ H NMR	(400MHz, CDCl ₃) δ: 7.97-7.99 (d, 1H), 7.81-7.84 (m, 2H), 4.46 (s, 2H), 3.92 (s, 3H), 2.65 (s, 3H)
¹³ C NMR	Spectral data available.
Mass Spectrometry	Exact Mass: 227.97859 Da
Infrared (IR) Spectroscopy	IR spectral data is available from the Coblenz Society's evaluated infrared reference spectra collection.

Applications in Synthesis

The strategic placement of the bromo and methyl groups on the aromatic ring makes this compound a versatile reagent in organic synthesis.

- **Pharmaceutical Synthesis:** It is a key intermediate in the development of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] The compound is also used in the synthesis of inhibitors for anti-apoptotic proteins, which are often overexpressed in cancers.[4]
- **Agrochemical Development:** This ester is employed in the formulation of novel pesticides and herbicides.[1]
- **Material Science:** Its unique properties are leveraged in the creation of advanced materials, such as specialty polymers and coatings.[1][5]
- **Cross-Coupling Reactions:** The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds.[6][7][8] This is a cornerstone of modern organic synthesis for constructing complex molecules.[7][9][10][11]

Experimental Protocols

Synthesis of 2-Bromo-3-methylbenzoic Acid

A common precursor to the methyl ester is 2-bromo-3-methylbenzoic acid. A typical synthesis involves the bromination of p-nitrotoluene, followed by a series of reactions to introduce the carboxylic acid functionality.[12]

Caution: This procedure involves the use of hazardous materials, including bromine and potassium cyanide, and generates hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]

Step 1: Bromination of p-Nitrotoluene[12]

- In a three-necked flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, combine p-nitrotoluene and iron powder.[12]
- Heat the mixture to 75-80°C.[12]
- Add bromine dropwise over 30 minutes while stirring vigorously.[12]
- Maintain the temperature and stirring for an additional 1.5 hours.[12]

- Pour the reaction mixture into an ice-cold sodium hydroxide solution.[12]
- Isolate and purify the resulting 2-bromo-4-nitrotoluene.[12]

Step 2: Synthesis of 2-Bromo-3-methylbenzoic Acid[12]

- In a large flask, combine potassium cyanide, 2-ethoxyethanol, water, and the 2-bromo-4-nitrotoluene from the previous step.[12]
- Reflux the mixture for 16 hours.[12]
- Acidify the hot solution with concentrated hydrochloric acid, which will evolve hydrogen cyanide gas.[12]
- Boil the mixture to expel any remaining hydrogen cyanide.[12]
- Cool the solution and filter to remove any solid impurities.[12]
- Extract the filtrate with chloroform.[12]
- Extract the combined chloroform layers with ammonium carbonate solution.[12]
- Acidify the ammonium carbonate solution to precipitate the crude 2-bromo-3-methylbenzoic acid.[12]
- Recrystallize the crude product from petroleum ether to obtain the pure acid.[12]

Esterification to Methyl 2-Bromo-3-methylbenzoate

The synthesis of the title compound, **methyl 2-bromo-3-methylbenzoate**, is typically achieved through the esterification of 2-bromo-3-methylbenzoic acid.[13]

- Dissolve 2-bromo-3-methylbenzoic acid in methanol.[13]
- Add a catalytic amount of sulfuric acid.[13]
- Reflux the reaction mixture to drive the esterification.
- After the reaction is complete, neutralize the acid catalyst.

- Remove the methanol under reduced pressure.
- Extract the product with an organic solvent and wash with water.
- Dry the organic layer and evaporate the solvent to yield the crude **methyl 2-bromo-3-methylbenzoate**.
- Purify the crude product by distillation or column chromatography.

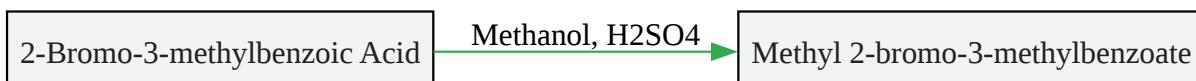
Safety and Handling

Hazard Identification:[3]

- Causes skin irritation (H315).[3]
- Causes serious eye irritation (H319).[3]
- May cause respiratory irritation (H335).[3]

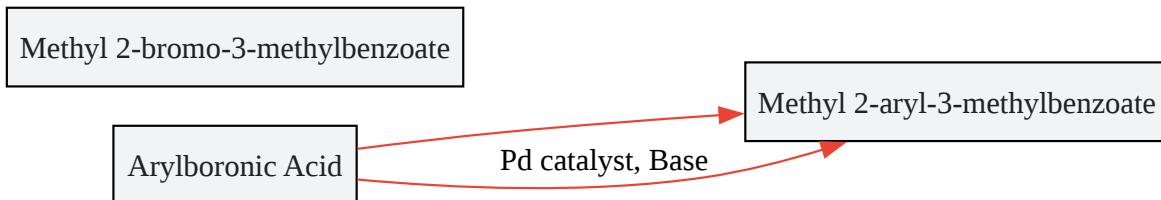
Precautionary Measures:[3]

- Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- Wash skin thoroughly after handling.[3]
- Use only outdoors or in a well-ventilated area.[3]
- Wear protective gloves/protective clothing/eye protection/face protection.[3]


Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving 2-Bromo-3-methylbenzoic Acid Methyl Ester and its precursors.

[Click to download full resolution via product page](#)


Caption: Synthesis of the precursor, 2-Bromo-3-methylbenzoic Acid.

[Click to download full resolution via product page](#)

Caption: Esterification to form the title compound.

Reactants

[Click to download full resolution via product page](#)

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 2-Bromo-3-methylbenzoate | C9H9BrO2 | CID 10823279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]

- 5. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbino.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid Methyl Ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146986#key-characteristics-of-2-bromo-3-methylbenzoic-acid-methyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com